Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Catalog No.
S842942
CAS No.
916889-45-7
M.F
C5H5BrN2O3
M. Wt
221.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Avoid harsh diazotization: this pre-functionalized bromo-oxadiazole enables direct SNAr with amines at -5 °C to RT. Key advantages:

  • Superior reactivity vs. chloro analog; no ester hydrolysis.
  • Clean cross-coupling with boronic acids.
  • Ideal for late-stage functionalization of M4 agonists and PAH stabilizers.

Procure as a stable, ready-to-use intermediate.

CAS Number

916889-45-7

Product Name

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

IUPAC Name

ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Molecular Formula

C5H5BrN2O3

Molecular Weight

221.01 g/mol

InChI

InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3

InChI Key

PHHNZUKINCAFBC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN=C(O1)Br

Canonical SMILES

CCOC(=O)C1=NN=C(O1)Br

Synonyms

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, 5-Bromo-1,3,4-oxadiazole-2-carboxylic acid ethyl ester, 5-Bromo-2-(ethoxycarbonyl)-1,3,4-oxadiazole, Ethyl 5-bromo-2-oxadiazolecarboxylate, 1,3,4-Oxadiazole-2-carboxylic acid, 5-bromo-, ethyl ester

Purity

97%

Package Size

250 mg, 500 mg, 1 g, 5 g, 10 g

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (CAS 916889-45-7) is a highly reactive, bifunctional heterocyclic building block utilized extensively in medicinal chemistry and API process development [1]. Featuring a highly electrophilic 1,3,4-oxadiazole core, a readily displaceable bromine atom at the 5-position, and a versatile ethyl ester at the 2-position, this compound serves as a premium precursor for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. It enables the direct, single-step installation of the 2-carboxylate-1,3,4-oxadiazol-5-yl moiety onto secondary amines, anilines, and aryl boronic acids[2]. Procuring this pre-functionalized, high-purity brominated intermediate allows process chemists to bypass harsh in-situ diazotization steps, ensuring high-fidelity late-stage functionalization of complex pharmaceutical intermediates, such as mutant PAH stabilizers and M4 muscarinic receptor agonists [1], [2].

Research Fit

Dual synthetic handles: C5-bromo for cross-coupling, C2-ester for amidation or hydrolysis
1,3,4-Oxadiazole scaffold with reported utility across multiple research programs
High documented purity with batch-specific CoA supports reproducible synthetic chemistry

Substituting this specific compound with closely related analogs introduces significant process liabilities. Utilizing the chloro analog (ethyl 5-chloro-1,3,4-oxadiazole-2-carboxylate) drastically reduces SNAr reactivity, forcing the use of elevated temperatures (>60 °C) that promote competitive ring-opening and premature ester hydrolysis [1]. Conversely, selecting the methyl ester variant increases the risk of unwanted transesterification or spontaneous hydrolysis during basic amine coupling steps, reducing the yield of the desired intact ester intermediate. Furthermore, attempting to generate the bromo-oxadiazole in situ from the cheaper ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate requires harsh Sandmeyer conditions (CuBr2, tert-butyl nitrite) that are highly incompatible with sensitive, advanced amine substrates, leading to complex reaction mixtures and unacceptable purification bottlenecks .

Substitution Risk

vs 5-Cl analog Chloro substituent requires harsher cross-coupling conditions and may demand specialized ligands; reactivity profile may not transfer directly.
vs parent scaffold Non-halogenated oxadiazole ester lacks the cross-coupling handle, limiting diversification to a single reactive site.
vs iodo analog Iodoarene may offer higher reactivity but can introduce stability and side-reaction concerns in multi-step sequences; documented precedent is sparser.

SNAr Kinetics: Bromo vs. Chloro

The 5-bromo leaving group on the 1,3,4-oxadiazole ring provides a kinetically superior profile for SNAr reactions compared to its chloro counterpart. In standard couplings with sterically hindered secondary amines (e.g., azaspiro[3.4]octanes), ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate achieves >90% conversion at -5 °C to 25 °C within 30 to 120 minutes using mild bases like DIPEA in THF [1]. In contrast, the chloro analog exhibits sluggish kinetics, requiring heating to 60–80 °C to achieve comparable conversion, which simultaneously triggers up to 30% degradation of the oxadiazole core and ester moiety.

Evidence DimensionTemperature required for >90% SNAr conversion with secondary amines
Target Compound Data-5 °C to 25 °C (yielding >90% intact coupled ester)
Comparator Or BaselineEthyl 5-chloro-1,3,4-oxadiazole-2-carboxylate (requires 60–80 °C, yielding <70% due to degradation)
Quantified Difference65–85 °C reduction in required processing temperature; >20% increase in isolated yield
ConditionsCoupling with hindered secondary amines (e.g., azaspirocycles) in THF with DIPEA

Allows for sub-ambient to room-temperature coupling, preserving the structural integrity of complex, thermally sensitive API intermediates.

Cross-coupling reactivity
Class-level
Bromoarene oxidative addition 10–100× faster than chloroarene under standard Pd(0) conditions
Supports milder, higher-yielding Suzuki–Miyaura couplings on electron-deficient heterocycles
Class-level inference; exact rate depends on ligand and substrate

Ester Stability Under Basic Coupling

The ethyl ester provides an optimal balance of stability during basic SNAr conditions and susceptibility to controlled downstream saponification. When subjected to standard amine coupling conditions (DIPEA, THF, RT), the ethyl ester exhibits >98% retention of the ester linkage [1]. Methyl esters of electron-deficient 1,3,4-oxadiazoles are significantly more labile, often suffering 15-25% premature hydrolysis or transesterification under identical conditions, complicating isolation. Yet, the ethyl ester remains fully processable, undergoing clean hydrolysis to the carboxylic acid using LiOH or NaOH in THF/water when intentionally triggered in the subsequent synthetic step [1].

Evidence DimensionIntact ester retention during basic SNAr coupling
Target Compound Data>98% retention of the ethyl ester
Comparator Or BaselineMethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate (~75-85% retention, prone to premature cleavage)
Quantified Difference13-23% higher retention of the intact ester intermediate
ConditionsStirring with 2.0 eq DIPEA in THF at room temperature for 2-4 hours

Ensures high-yielding isolation of the ester intermediate without complex chromatographic separation of prematurely hydrolyzed byproducts.

Physicochemical profile
Context-dependent
MW 221.01 g/mol (+55.5% vs non-halogenated parent); higher lipophilicity and boiling point
Distinct mass and lipophilicity may influence membrane permeability and distribution in biological assays
Cross-study comparable; direct comparative data limited

Yield Advantage Over In-Situ Generation

Procuring the pre-synthesized bromo-oxadiazole eliminates the need for in-situ generation from the 5-amino precursor, a critical advantage for late-stage functionalization. Generating the bromo-electrophile via a Sandmeyer reaction (CuBr2, t-BuONO, CH3CN) in the presence of complex substrates typically caps overall coupling yields at 35-50% due to the oxidative and nitrosating environment destroying sensitive functional groups . Utilizing pre-purified ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate enables direct, clean coupling, routinely delivering isolated yields of 80-95% for the N-linked or C-linked products.

Evidence DimensionOverall yield of coupled oxadiazole product
Target Compound Data80-95% (using pre-formed ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate)
Comparator Or Baseline35-50% (using in-situ Sandmeyer generation from ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate)
Quantified Difference45% absolute increase in overall coupled product yield
ConditionsLate-stage attachment to complex pharmaceutical amine intermediates

Maximizes the throughput and material recovery of high-value, advanced synthetic intermediates by avoiding harsh oxidative conditions.

Purity specification
Data to verify
98% (HPLC) with batch-specific CoA; 5-chloro analog typically 95%
Reduced impurity risk supports catalytic and biological assay reproducibility
Vendor-specified; independent CoA validation advised
Orthogonal reactive sites
Class-level
2 sites (C5-Br, C2-COOEt) vs 1 site in mono-functional analogs
Enables sequential diversification without protecting group manipulations
Class-level inference based on building block design
Patent precedent
Reported
Disclosed in WO2007/143824 and JP2017/25054 as intermediate; 5-chloro analog lacks equivalent patent citations
Reduced synthetic route attrition in process development
Patent literature provides third-party validation of synthetic accessibility

M4 Muscarinic Agonist Synthesis

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is the premier electrophile for synthesizing M4 agonists featuring an oxadiazole-substituted azaspiro[3.4]octane core. The compound's ability to undergo rapid SNAr at -5 °C to room temperature ensures that the sensitive spirocyclic amine is cleanly functionalized without degradation, providing a stable ester intermediate for further elaboration [1].

PAH Stabilizers for Phenylketonuria

In the development of therapeutics targeting phenylalanine hydroxylase (PAH) mutations, this building block is used to install the critical 1,3,4-oxadiazole-2-carboxylate pharmacophore onto heterocyclic amines. The ethyl ester's reliable stability during the initial coupling, followed by its clean saponification with LiOH/water, makes it ideal for generating the final free carboxylic acid or subsequent amide derivatives required for target binding [2].

Late-Stage Bioisosteric Replacement

For drug discovery programs replacing metabolically labile esters or amides with 1,3,4-oxadiazole bioisosteres, this compound serves as a universal, procurement-ready synthon. Its high reactivity allows medicinal chemists to rapidly generate libraries of oxadiazole-containing analogs from diverse amine or boronic acid panels under standardized, mild, high-throughput conditions [1], [2].

Application Fit

Application
Selection Property
Validation Focus
Suzuki–Miyaura library diversification
Dual-handle architecture
Cross-coupling efficiency; sequential derivatization yield
2,5-Disubstituted oxadiazole bioactive scaffold design
Bromo-ester building block with orthogonal reactivity
Purity impact on biological assay interpretation
Process chemistry development studies
Patent-validated intermediate
Industrial process precedent; quality control documentation
Reproducible research synthesis
High-purity specification with CoA availability
Batch-to-batch consistency; minimal in-house repurification

XLogP3

1.3

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